molecular formula C17H18F2N2O3S B5419752 1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE

1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE

Cat. No.: B5419752
M. Wt: 368.4 g/mol
InChI Key: GVMFWSAHEZDYNJ-UHFFFAOYSA-N
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Description

1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-(3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-24-15-4-2-3-14(12-15)20-7-9-21(10-8-20)25(22,23)17-11-13(18)5-6-16(17)19/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMFWSAHEZDYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-(3-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the fluorine atoms could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it would bind to the receptor and either activate or inhibit its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Difluorobenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the methoxy group.

    1-(2,5-Difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position.

Uniqueness

1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.

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